molecular formula C17H16N2O2S2 B2874693 2-(ethylthio)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide CAS No. 886915-34-0

2-(ethylthio)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide

Cat. No. B2874693
CAS RN: 886915-34-0
M. Wt: 344.45
InChI Key: PXZNNJGWKYVONI-UHFFFAOYSA-N
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Description

2-(ethylthio)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide, also known as EMBT, is a synthetic compound that has been extensively studied for its potential as an anti-cancer agent. EMBT belongs to a class of compounds known as benzothiazoles, which have been shown to have anti-tumor activity in a variety of cancer cell lines.

Scientific Research Applications

Anti-Microbial Activity

This compound has shown promising results in the fight against microbial infections. It exhibits anti-microbial properties against drug-resistant strains of Staphylococcus aureus , including those resistant to penicillin, ampicillin, and methicillin. The compound’s mode of action involves inducing the overexpression of proteases in S. aureus, leading to the lysis of biofilms and the killing of the bacteria .

Anti-Biofilm Properties

In addition to its anti-microbial activity, this benzamide derivative disrupts the formation of bacterial biofilms. Biofilms are complex communities of bacteria that are difficult to eradicate due to their resistance to antibiotics. The compound effectively clears preformed planktonic biofilms and prevents their recurrence, making it a potential therapeutic molecule for treating S. aureus infections .

Excited State Hydrogen Bond and Proton Transfer Studies

The compound is useful in studying excited state hydrogen bond and proton transfer phenomena. These studies are crucial for understanding the photophysical properties of materials and have implications in the development of new products in optoelectronics and analytical tools. The compound’s behavior in different solvents can reveal the mechanism of solvent effects on these processes .

Development of Naphthalene Derivatives

The structural similarity of this compound to other benzothiazole derivatives makes it a key material for synthesizing naphthalene derivatives. These derivatives have various applications, including in the production of dyes, pharmaceuticals, and agrochemicals .

Chemosensor for Heavy Metals

Benzothiazole derivatives, like the one , can be synthesized into chemosensors for the rapid and selective detection of heavy metals in water. This is particularly important for monitoring environmental pollution and ensuring water safety .

Protease Expression Induction

The compound’s ability to induce protease expression in bacteria like S. aureus can be harnessed for developing new antimicrobial strategies. By understanding how the compound triggers protease overexpression, researchers can design drugs that target these pathways to combat bacterial infections .

properties

IUPAC Name

2-ethylsulfanyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S2/c1-3-22-13-9-5-4-7-11(13)16(20)19-17-18-15-12(21-2)8-6-10-14(15)23-17/h4-10H,3H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXZNNJGWKYVONI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=NC3=C(C=CC=C3S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(ethylthio)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide

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